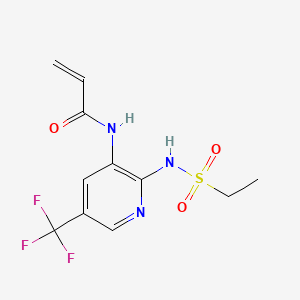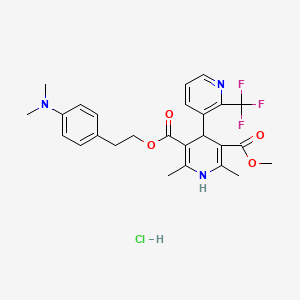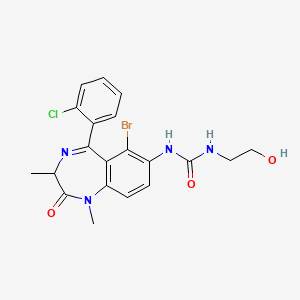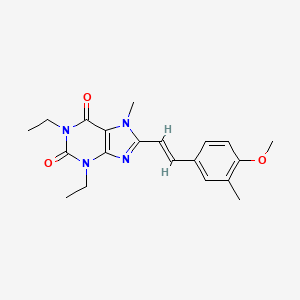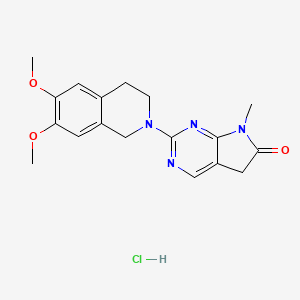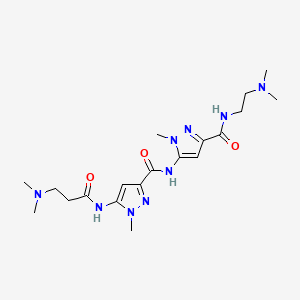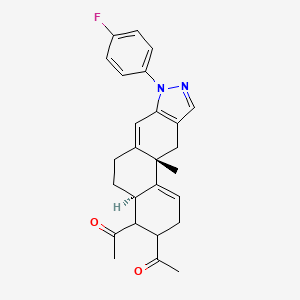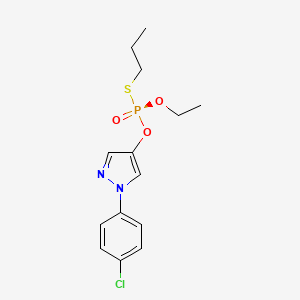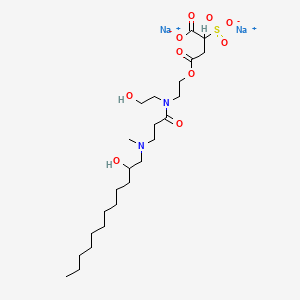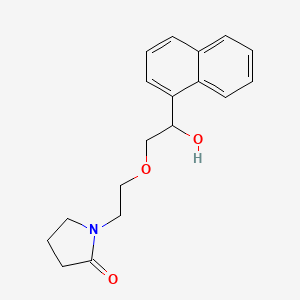
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound It is characterized by the presence of a hydroxylamine group, a sulfonic acid group, and a quinoline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinoline derivative, the introduction of the hydroxylamine group, and the sulfonation process. Each step requires specific reagents and conditions, such as:
Formation of Quinoline Derivative: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Hydroxylamine Group: This can be achieved through the reaction of the quinoline derivative with hydroxylamine hydrochloride in the presence of a base.
Sulfonation Process: The final step involves the reaction of the intermediate with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound or its derivatives could be explored for their therapeutic potential, such as antimicrobial or anticancer properties.
Industry: It may find applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Biological Activity: If the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential metabolic pathways.
Chemical Reactions: In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various reaction mechanisms.
類似化合物との比較
Similar Compounds
Hydroxylamine-O-sulfonic acid: A simpler analog without the quinoline derivative.
Quinoline Derivatives: Compounds like chloroquine or quinine, which have similar structural features.
Sulfonic Acid Derivatives: Compounds such as sulfanilic acid or methanesulfonic acid.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt lies in its complex structure, which combines multiple functional groups and a quinoline derivative. This complexity may confer unique chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
特性
CAS番号 |
114427-40-6 |
|---|---|
分子式 |
C14H16ClKN2O5S |
分子量 |
398.9 g/mol |
IUPAC名 |
potassium;[(Z)-[7-chloro-1-(2,2-dimethylpropanoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H17ClN2O5S.K/c1-14(2,3)13(18)17-7-6-11(16-22-23(19,20)21)10-5-4-9(15)8-12(10)17;/h4-5,8H,6-7H2,1-3H3,(H,19,20,21);/q;+1/p-1/b16-11-; |
InChIキー |
CTHXVRFWCPJQOD-MWVRIADDSA-M |
異性体SMILES |
CC(C)(C)C(=O)N1CC/C(=N/OS(=O)(=O)[O-])/C2=C1C=C(C=C2)Cl.[K+] |
正規SMILES |
CC(C)(C)C(=O)N1CCC(=NOS(=O)(=O)[O-])C2=C1C=C(C=C2)Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


